
Thiocarbohydrazide
Overview
Description
Thiocarbohydrazide (TCH) is a sulfur-containing hydrazine derivative with the molecular formula CH₆N₄S. It is a versatile precursor for synthesizing heterocyclic compounds, metal complexes, and pharmacologically active agents . Structurally, it features two hydrazine groups linked via a thiocarbonyl group, enabling diverse reactivity with aldehydes, ketones, and electrophilic reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiocarbohydrazide is synthesized by reacting carbon disulfide with hydrazine. The reaction involves the formation of hydrazinium dithiocarbazinate, which is then heated under reflux conditions to yield this compound. The reaction mixture is cooled to precipitate the this compound, which is then separated from the reaction liquor .
Industrial Production Methods: In industrial settings, this compound is produced using a two-step reaction system. Carbon disulfide reacts with hydrazine hydrate at a lower temperature under the action of a catalyst to form hydrazinium dithiocarbazinate. This intermediate is then heated, releasing hydrogen sulfide gas and yielding solid this compound upon cooling .
Chemical Reactions Analysis
Types of Reactions: Thiocarbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form complexes with transition metals due to the presence of nitrogen and sulfur atoms in its structure .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form sulfate, which is estimated gravimetrically as barium sulfate.
Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: this compound reacts with aldehydes and ketones to form thiocarbohydrazones, which can be further modified.
Major Products: The major products formed from these reactions include thiocarbohydrazones, which are synthesized by the condensation of this compound with aldehydes or ketones .
Scientific Research Applications
Chemical Synthesis
1.1. Synthesis of Novel Derivatives
Thiocarbohydrazide serves as a precursor for synthesizing various derivatives, including triazole and pyrazole compounds. A study demonstrated that TCH could react with carboxylic acids to produce 4H-1,2,4-triazole derivatives, which exhibited promising antibacterial and antifungal activities against specific strains of bacteria and fungi .
1.2. Formation of Thiocarbohydrazones
The condensation of TCH with aldehydes or ketones leads to the formation of thiocarbohydrazones. These compounds have shown potential in the development of metal complexes that exhibit enhanced biological activities .
Biological Applications
2.1. Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of TCH and its derivatives. For instance, TCH and its metal complexes were tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The activity was often correlated with the lipophilicity of the compounds, enhancing their penetration into bacterial membranes .
2.2. Antiviral Properties
Research has indicated that TCH derivatives exhibit moderate antiviral activity against various DNA and RNA viruses. A series of β-isatin thiocarbohydrazone derivatives were synthesized and evaluated for their antiviral properties, showing potential as chemopreventive agents in carcinogenesis models .
2.3. Antioxidant Activity
The antioxidant capacity of TCH derivatives has been explored, revealing that some metal complexes derived from TCH possess higher antioxidant activities than standard compounds like Trolox. This property is particularly relevant in medicinal chemistry for developing therapeutic agents .
Material Science Applications
3.1. Heavy Metal Ion Adsorption
This compound is utilized as a selective adsorbent for heavy metal ions in environmental applications. Its ability to form stable complexes with metal ions makes it valuable for remediation processes .
3.2. Pyrotechnics and Fogging Agents
TCH has been identified as a safe and effective fogging agent due to its cool-burning properties, making it suitable for use in smoke dissemination during chemical warfare simulations and other applications .
Case Studies and Research Findings
Mechanism of Action
Thiocarbohydrazide is similar to other hydrazine derivatives, such as carbohydrazide and thiosemicarbazide. it is unique due to the presence of both nitrogen and sulfur atoms, which enhance its ability to form complexes with transition metals .
Comparison with Similar Compounds
Thiocarbohydrazide is compared to structurally or functionally related compounds, including thiosemicarbazones , carbohydrazides , and thioureas , to highlight its unique properties and applications.
Key Differences :
- TCH’s thiocarbonyl group enhances sulfur-mediated interactions in metal complexes and pharmacological targets compared to carbohydrazides .
- Unlike thiosemicarbazones, TCH can form bis-condensation products (e.g., bis-isatin derivatives) due to its dual hydrazine groups .
Key Findings :
- TCH-derived TSC24 completely inhibits topo IIα at 25 µM, outperforming other hydrazide-based inhibitors .
- BMOTC derivatives (e.g., 5d, 5h) surpass the anticancer activity of sunitinib, a tyrosine kinase inhibitor, in vitro .
- Thiocarbohydrazones like Compound 8 show superior antimycobacterial activity (MIC = 12.5 µg/mL) over thiacetazone .
Physicochemical and Electronic Properties
Key Insights :
Biological Activity
Thiocarbohydrazide (TCH) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and applications in various fields.
1. Synthesis of this compound
This compound can be synthesized through the condensation reaction of carbohydrazide with carbon disulfide, followed by hydrolysis. The general reaction can be summarized as follows:
This method yields TCH in good purity and is often used in further derivatization to enhance its biological properties .
2. Pharmacological Properties
This compound exhibits a range of pharmacological activities, including:
- Antimicrobial Activity : TCH and its derivatives have shown significant antibacterial and antifungal properties. Studies have reported that TCH demonstrates notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antiviral Activity : Research indicates that TCH derivatives possess moderate antiviral activity against various strains of DNA and RNA viruses. For instance, certain derivatives have been evaluated for their effectiveness against influenza viruses, showing promising results in preclinical studies .
- Anticancer Activity : this compound has been investigated for its potential chemopreventive effects. In a two-stage mouse-skin carcinogenesis test, some derivatives exhibited significant chemopreventive activity, suggesting their potential as anticancer agents .
- Corrosion Inhibition : Beyond biological applications, TCH has been used as a corrosion inhibitor in mild steel exposed to acidic environments. Studies have shown that TCH can effectively reduce corrosion rates up to 92% at specific concentrations .
The mechanisms underlying the biological activities of this compound are varied:
- Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. The lipophilicity of TCH enhances its penetration into bacterial membranes, leading to increased efficacy .
- Antiviral Mechanism : The antiviral properties may stem from the ability of TCH derivatives to inhibit viral replication and interfere with viral entry into host cells .
- Anticancer Mechanism : The anticancer effects are thought to be mediated through the induction of apoptosis in cancer cells and inhibition of tumor growth factors .
4. Case Studies
Several studies have highlighted the biological activities of this compound:
- Study on Antimicrobial Activity : A study evaluated the antibacterial effects of TCH against E. coli and S. aureus, demonstrating significant inhibition zones compared to control groups (Table 1) .
Bacteria | Inhibition Zone (mm) | Control (mm) |
---|---|---|
E. coli | 15 | 0 |
S. aureus | 18 | 0 |
- Study on Antiviral Activity : Another research focused on TCH derivatives' antiviral effects against influenza viruses, showing a dose-dependent response with IC50 values ranging from 20 to 50 µg/mL for different derivatives .
5. Conclusion
This compound is a versatile compound with significant biological activity across various domains, including antimicrobial, antiviral, anticancer, and corrosion inhibition applications. Ongoing research continues to explore its potential as a therapeutic agent and its mechanisms of action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic methods for thiocarbohydrazide (TCH) and its derivatives?
- Methodology : TCH is typically synthesized via the reaction of hydrazine hydrate with carbon disulfide under controlled conditions. Optimization using the Taguchi method improves yield (92.3%) by adjusting reflux time (6 h), temperature (70°C), and hydrazine-to-carbon disulfide molar ratio (3:1) . Derivatives like thiocarbohydrazones are prepared by condensing TCH with aldehydes/ketones in methanol under reflux (4–6 h), followed by crystallization .
Q. What characterization techniques are essential for validating TCH-derived compounds?
- Key Techniques :
- Melting Points : Determined via Kofler’s device to assess purity .
- Spectroscopy : IR (C=S stretch at ~1250 cm⁻¹, NH bands at 3200–3400 cm⁻¹) and NMR (δ ~5 ppm for NH protons in thiazole derivatives) confirm functional groups .
- Elemental Analysis : Validates stoichiometry of synthesized compounds .
Q. How is TCH utilized in material science and coordination chemistry?
- Applications : TCH acts as a ligand precursor for transition metal complexes (e.g., Cu²⁺, Ni²⁺, Pd²⁺). For example, 1,5-bis(salicylidene)thiocarbohydrazone forms stable complexes with palladium, characterized by X-ray diffraction and fluorescence studies . These complexes are used in catalysis and photoluminescence research .
Advanced Research Questions
Q. How can computational methods enhance the study of TCH derivatives’ electronic properties?
- Methodology : TD-DFT and MP2 geometry optimizations predict electronic transitions and molecular orbitals. For monothiocarbohydrazones (mTCHs), these methods reveal charge-transfer interactions and HOMO-LUMO gaps critical for photophysical applications .
Q. What strategies address contradictions in the bioactivity of TCH-based anticancer agents?
- Analysis Framework :
- Dose-Response Comparisons : Evaluate IC₅₀ values across cell lines (e.g., TSC24 inhibits topo IIα at 25 µM ).
- Structural Modifications : Rigidify the this compound linker or optimize substituents (e.g., salicylidene groups) to enhance selectivity and potency .
- Assay Validation : Cross-validate enzyme inhibition (e.g., topo IIα catalytic assays) with cytotoxicity data to resolve mechanistic ambiguities .
Q. How do TCH-derived ligands influence the catalytic properties of metal complexes?
- Design Principles :
- Ligand Geometry : Bicompartmental ligands (e.g., phosphinethiocarbohydrazones) enable pentadentate coordination, enhancing stability in Cu(I) mesocates .
- Electronic Effects : Electron-withdrawing groups on TCH derivatives modulate redox potentials in Pd-doped nanocomposites, improving catalytic efficiency in cross-coupling reactions .
Q. What protocols integrate TCH in electron microscopy (EM) sample preparation?
- Procedure :
Fix tissues with glutaraldehyde and osmium tetroxide.
Treat with This compound (TCH) to enhance osmium impregnation, improving conductivity and lipid membrane preservation.
Use sputter coating for high-resolution SEM imaging of chromosomal or cellular structures .
Q. How are multi-step reactions involving TCH optimized for heterocyclic synthesis?
- Case Study :
- Thiadiazolotriazinone Synthesis : React TCH with glyoxalic acid to form 4-amino-3-mercapto-1,2,4-triazin-5-one, followed by cyclization with chlorinated arylhydrazones. Monitor intermediates via TLC and characterize products via mass spectrometry .
Q. Data Contradiction Resolution
Q. Why do some TCH derivatives exhibit variable antimicrobial activity across studies?
- Critical Factors :
- Strain Specificity : Activity against Mycobacterium bovis BCG may not translate to fungal pathogens due to membrane permeability differences .
- Solubility : Poor aqueous solubility of hydrophobic derivatives (e.g., aryl-substituted thiocarbohydrazones) reduces bioavailability, necessitating formulation adjustments .
Q. How can conflicting results in TCH-based sensor performance be reconciled?
- Troubleshooting :
- pH Sensitivity : Julolidine-thiocarbonohydrazone sensors exhibit Cu²⁺ selectivity only in neutral aqueous media. Adjust buffer conditions to stabilize ligand-metal interactions .
- Interference Testing : Validate specificity using competing ions (e.g., Fe³⁺, Zn²⁺) to identify false positives .
Q. Methodological Tables
Table 1 : Key Parameters for TCH Synthesis via Taguchi Method
Factor | Optimal Level | Impact on Yield |
---|---|---|
Reflux Temperature | 70°C | 48% contribution |
Molar Ratio (N₂H₄:CS₂) | 3:1 | 32% contribution |
Reflux Time | 6 h | 20% contribution |
Source: |
Table 2 : Bioactivity of Selected TCH Derivatives
Compound | Target | IC₅₀/EC₅₀ | Key Finding |
---|---|---|---|
TSC24 | Topo IIα | 25 µM | Complete enzyme inhibition |
Pd-Schiff base complex | MCF-7 cells | 12 µM | Apoptosis via ROS generation |
SA-SH analogs | Breast cancer | 8–15 µM | Caspase-3 activation |
Properties
IUPAC Name |
1,3-diaminothiourea | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4S/c2-4-1(6)5-3/h2-3H2,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTFFORYSFGNCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(NN)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N4S | |
Record name | THIOCARBAZIDE | |
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DSSTOX Substance ID |
DTXSID7027461 | |
Record name | Thiocarbazide | |
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Molecular Weight |
106.15 g/mol | |
Source | PubChem | |
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Physical Description |
Thiocarbazide appears as crystalline needles and plates. Used in electron microscopy to produce electron-opaque deposits for ultra structural analysis. (EPA, 1998), Solid; [CAMEO] White powder; [Alfa Aesar MSDS] | |
Record name | THIOCARBAZIDE | |
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Record name | 1,3-Diamino-2-thiourea | |
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CAS No. |
2231-57-4 | |
Record name | THIOCARBAZIDE | |
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Record name | 1,3-Diamino-2-thiourea | |
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Record name | Thiocarbohydrazide | |
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Record name | Carbonothioic dihydrazide | |
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Record name | THIOCARBOHYDRAZIDE | |
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Record name | 1,3-DIAMINO-2-THIOUREA | |
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Melting Point |
338 °F Decomposes (EPA, 1998) | |
Record name | THIOCARBAZIDE | |
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Retrosynthesis Analysis
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